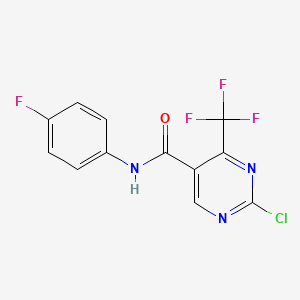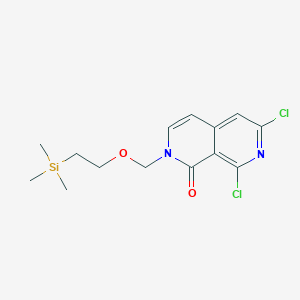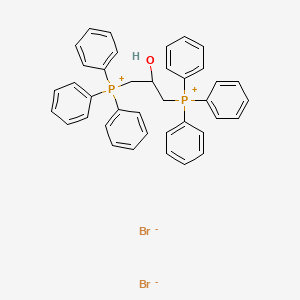
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is a chemical compound that features a unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide typically involves the reaction of triphenylphosphine with a suitable dihalide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide is used as a reagent in various organic synthesis reactions. It can act as a phase-transfer catalyst and is involved in the preparation of other phosphonium salts.
Biology
In biological research, this compound is studied for its potential role in mitochondrial targeting due to the presence of triphenylphosphonium groups, which can facilitate the delivery of therapeutic agents to mitochondria.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems, particularly for targeting drugs to specific cellular organelles.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide involves its ability to interact with cellular membranes and facilitate the transport of molecules across these membranes. The triphenylphosphonium groups enhance the compound’s lipophilicity, allowing it to penetrate lipid bilayers and target specific cellular compartments, such as mitochondria. This targeting capability is leveraged in various applications, including drug delivery and mitochondrial research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonium salts such as:
- (2-Hydroxyethyl)triphenylphosphonium bromide
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (4-Hydroxybutyl)triphenylphosphonium bromide
Uniqueness
What sets (2-Hydroxypropane-1,3-diyl)bis(triphenylphosphonium) bromide apart from these similar compounds is its unique structure with two triphenylphosphonium groups attached to a 2-hydroxypropane-1,3-diyl backbone. This dual phosphonium structure enhances its ability to interact with and penetrate cellular membranes, making it particularly effective for applications requiring targeted delivery to specific cellular compartments.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in organic synthesis, biological research, and drug delivery systems. Further research and development may uncover even more applications for this intriguing compound.
Eigenschaften
CAS-Nummer |
13703-27-0 |
|---|---|
Molekularformel |
C39H36Br2OP2 |
Molekulargewicht |
742.5 g/mol |
IUPAC-Name |
(2-hydroxy-3-triphenylphosphaniumylpropyl)-triphenylphosphanium;dibromide |
InChI |
InChI=1S/C39H36OP2.2BrH/c40-33(31-41(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36)32-42(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39;;/h1-30,33,40H,31-32H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YOSBLZKAJZONEK-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-({3-[3-(3-{[5-chloro-3-ethyl-1,3-benzothiazol-2(3h)-ylidene]methyl}-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene}methyl)-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B12845263.png)
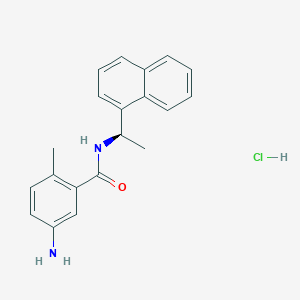
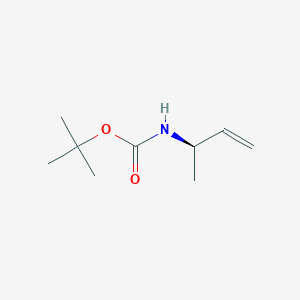
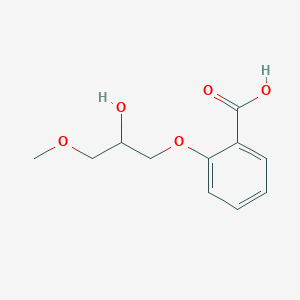

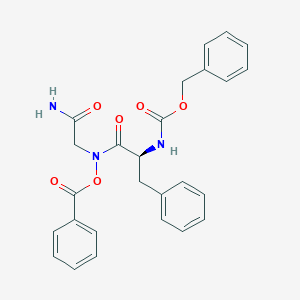
![6-Bromo-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12845297.png)
![2,3-difluoro-1-heptyl-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12845300.png)
![5,6-Diamino-3-methyl-2-oxo-8-(piperidin-1-yl)-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12845306.png)
